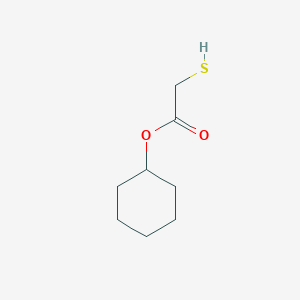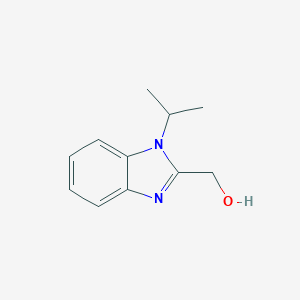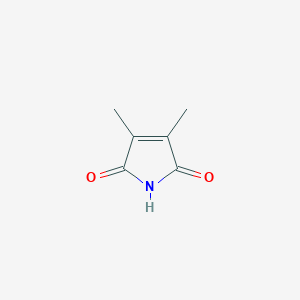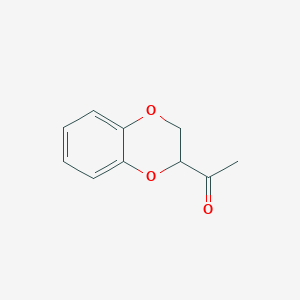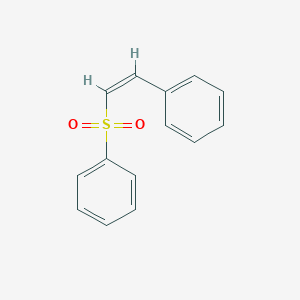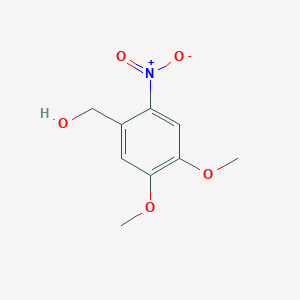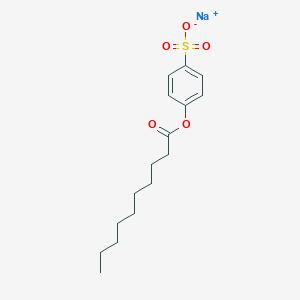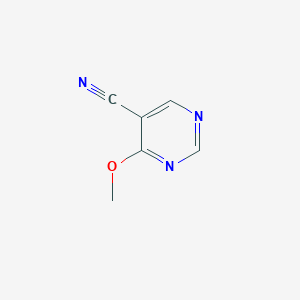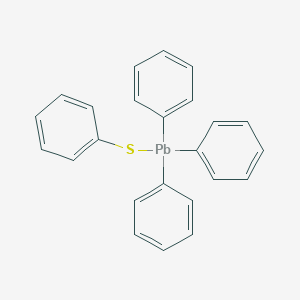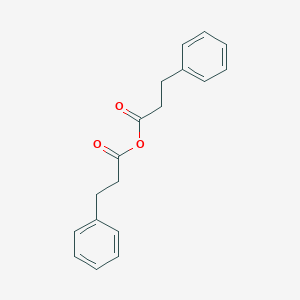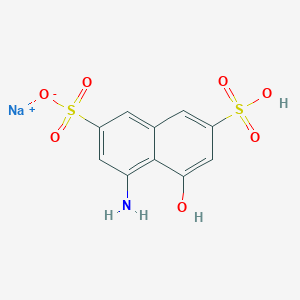
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt, also known as 4,5-dihydroxy-2,7-naphthalenedisulfonic acid monosodium salt, is a chemical compound that has been extensively studied in the field of scientific research. It has been found to have a wide range of applications, particularly in the areas of biochemistry and physiology.
作用机制
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt is not fully understood. However, it is known to act as a competitive inhibitor of tyrosinase, an enzyme involved in the synthesis of melanin. It has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, which may have implications for the treatment of hyperpigmentation disorders. It has also been found to have antioxidant properties, which may contribute to its potential as a therapeutic agent for a range of diseases.
实验室实验的优点和局限性
One advantage of using 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt in lab experiments is its high solubility in water, which makes it easy to handle and use in biochemical assays. However, one limitation is its potential toxicity, which may limit its use in certain applications.
未来方向
There are a number of future directions for research on 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt. One area of interest is its potential as a therapeutic agent for a range of diseases, including cancer and neurodegenerative disorders. Another area of interest is its potential as a tool for studying the activity of enzymes such as tyrosinase and peroxidase. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
合成方法
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt can be achieved through various methods. One common method involves the reaction of naphthalene-2,7-disulfonic acid with sodium nitrite and hydrochloric acid, followed by reduction with sodium sulfide. Another method involves the reaction of 2,7-dinitronaphthalene with sodium sulfite and hydrochloric acid, followed by reduction with sodium dithionite.
科学研究应用
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt has been extensively studied in the field of scientific research. It has been found to have a wide range of applications, particularly in the areas of biochemistry and physiology. It has been used as a pH indicator in biochemical assays, as well as a substrate for enzymes such as peroxidase and tyrosinase.
属性
CAS 编号 |
17265-34-8 |
|---|---|
分子式 |
C10H8NNaO7S2 |
分子量 |
341.3 g/mol |
IUPAC 名称 |
sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO7S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |
InChI 键 |
QPILZZVXGUNELN-UHFFFAOYSA-M |
手性 SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].[Na+] |
SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N)O)S(=O)(=O)O.[Na+] |
规范 SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].[Na+] |
其他 CAS 编号 |
17265-34-8 5460-09-3 |
物理描述 |
Dry Powder |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



